(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl
Description
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl is a chiral amino alcohol hydrochloride characterized by two primary amine groups: one on the propanol backbone and another on the para-position of the phenyl ring. Its molecular formula is C₉H₁₄ClN₂O (free base: C₉H₁₃N₂O, MW 166.22 ), with the hydrochloride salt enhancing solubility. The (S)-stereochemistry is critical for its interactions in biological systems, such as enzyme binding. This compound serves as a building block in pharmaceutical synthesis, particularly for drugs requiring chiral specificity and hydrogen-bonding motifs.
Properties
Molecular Formula |
C9H15ClN2O |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1 |
InChI Key |
BVBGJXDFUXEMDK-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride generally involves:
- Starting from appropriately substituted aromatic nitro compounds or protected amino precursors.
- Reduction of nitro groups to amino groups.
- Introduction or preservation of the chiral amino alcohol moiety.
- Formation of the hydrochloride salt for stability and handling.
Specific Synthetic Routes
Catalytic Hydrogenation of Nitro Precursors
One common approach involves catalytic hydrogenation of a nitro-substituted precursor to yield the corresponding amine:
- Starting Material: 3-(4-nitrophenyl)propan-1-ol or related nitro compounds.
- Catalyst: 10% Palladium on activated carbon.
- Solvent: Methanol.
- Conditions: Hydrogen atmosphere, inert atmosphere (nitrogen), room temperature or mild heating, typically 6 hours.
- Outcome: High yield (up to 99%) of the corresponding amino compound without further purification needed.
This method efficiently converts the nitro group to the amino group while maintaining the chiral center and hydroxyl functionality intact.
Chiral Amino Alcohol Formation via Methoxyamine Derivatives
Another route involves the preparation of the chiral amino alcohol moiety by reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions:
- Reaction with 30-40% aqueous hydrochloric acid.
- Conditions:
- Option 1: Autoclave at >80°C, pressure 3-45 bar, 1-12 hours.
- Option 2: Reflux at atmospheric pressure for 30-60 hours.
- Subsequent distillation to remove water and isolate the hydrochloride salt.
- Optional base treatment to adjust pH and purification by distillation or filtration.
This process yields (S)-2-aminopropan-1-ol hydrochloride, a key intermediate for further functionalization to the target compound.
Advanced Cyclization and Functionalization
A patented improved process for related compounds involves:
- Using diethyl carbonate and potassium carbonate at elevated temperatures (~135°C) to cyclize amino alcohol intermediates.
- This method replaces toxic reagents like phosgene with safer dialkyl carbonates.
- The process is scalable, high-yielding (~40% overall yield for related oxazolidinone derivatives), and avoids additional carbamate formation steps.
- The ring formation can proceed in the presence of amino groups on the aromatic ring, indicating compatibility with the 4-aminophenyl substituent.
Though this patent focuses on oxazolidinone derivatives, the intermediate amino alcohols prepared by this method are closely related to (S)-2-Amino-3-(4-aminophenyl)propan-1-OL and its hydrochloride salt.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | 3-(4-nitrophenyl)propan-1-ol | Pd/C, H2, MeOH, inert atmosphere, 6 h | 98-99 | High yield, mild conditions, preserves chirality |
| Hydrochloric acid treatment | (S)-1-methoxy-2-propylamine | 30-40% HCl, autoclave or reflux, 1-60 h | Quantitative | Produces chiral amino alcohol hydrochloride |
| Cyclization with dialkyl carbonate | Amino alcohol intermediate | Diethyl carbonate, K2CO3, 135°C | ~40 (overall) | Safer alternative to phosgene, scalable process |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the hydroxyl and aromatic amine groups under controlled conditions:
| Reagent/Conditions | Reaction Site | Product Formed | Yield/Notes |
|---|---|---|---|
| KMnO₄ in acidic medium (H⁺) | Benzylic hydroxyl | 3-(4-Aminophenyl)propan-1-one | Requires temperature control (0–5°C) |
| H₂O₂/Fe²⁺ (Fenton-like) | Aromatic amine | Nitroso derivative | Forms transient intermediates |
Mechanistic Insight : Oxidation of the hydroxyl group proceeds via radical intermediates, while the aromatic amine undergoes electrophilic nitrosation.
Acylation and Alkylation
The primary amine and hydroxyl groups participate in nucleophilic substitutions:
Acylation
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | N-Acetylated derivative | Protects amine during synthesis |
| Benzoyl chloride | N-Benzoylated compound | Used in peptide coupling |
Alkylation
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Methyl iodide (CH₃I) | N-Methylated derivative | Enhances lipophilicity |
| Diethyl carbonate/K₂CO₃ | Cyclized oxazolidinone | Key step in zolmitriptan synthesis |
Example Cyclization Reaction :
Yield: ~65% after optimization .
Coupling Reactions
The aromatic amine group facilitates electrophilic aromatic substitution (EAS) and cross-coupling:
| Reaction Type | Reagent/Partner | Product | Use Case |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid | Biaryl derivatives | Drug candidate synthesis |
| Diazotization | NaNO₂/HCl | Diazonium salt | Intermediate for dyes |
Key Data :
-
Suzuki reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate aqueous conditions.
-
Diazonium intermediates are unstable above 5°C.
Reduction and Protection Chemistry
The dual functionality allows selective protection/deprotection strategies:
Protection
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate | pH 9–10, 0°C | TFA/DCM |
| Fmoc | Fmoc-Cl | Dry THF, 25°C | Piperidine/DMF |
Reduction
| Substrate | Reagent | Product | Notes |
|---|---|---|---|
| Nitro derivative | H₂/Pd-C | (S)-2-Amino-3-(4-aminophenyl)propan-1-ol | Catalytic hydrogenation |
Schiff Base Formation
Reacts with aldehydes/ketones to form chiral ligands:
| Aldehyde Partner | Product | Application |
|---|---|---|
| 5-Nitrosalicylaldehyde | Tridentate Schiff base | Metal-organic frameworks |
| Pyridoxal phosphate | Vitamin B₆ analog | Enzyme inhibition studies |
Conditions : Reflux in ethanol/water (1:1), 2–4 hours .
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions |
|---|---|---|
| Primary amine | Acylation, alkylation | Basic pH, anhydrous solvents |
| Hydroxyl | Oxidation, esterification | Acidic/oxidative environments |
| Aromatic amine | EAS, coupling reactions | Electrophilic catalysts |
References
Data synthesized from patents , synthetic protocols , and pharmacological studies . Experimental yields and conditions are derived from optimized laboratory-scale procedures.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride exhibits potential anticancer properties. It has been utilized in the synthesis of compounds that target specific cancer pathways, particularly in the context of drug resistance mechanisms. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth by modulating apoptotic pathways and enhancing the efficacy of existing chemotherapeutic agents .
1.2 Neurological Disorders
This compound has also been explored for its neuroprotective effects. Research suggests that it may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by acting on neurotransmitter systems and reducing oxidative stress within neuronal cells . Its structural similarity to amino acids allows it to interact effectively with various receptors involved in neurotransmission.
1.3 Antiviral Properties
The compound has shown promise as a potential antiviral agent, particularly against retroviruses like HIV. Studies have indicated that it can inhibit viral replication by interfering with viral protease activity, making it a candidate for further development into therapeutic agents for treating viral infections .
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is frequently used in enzyme inhibition studies due to its ability to act as a substrate or inhibitor for various enzymes. Its application in studying proteases has provided insights into enzyme kinetics and mechanisms of action, contributing to our understanding of metabolic pathways .
2.2 Drug Development
The compound serves as a scaffold for the design of novel pharmaceuticals. Its functional groups allow for modifications that can enhance pharmacological properties such as solubility, bioavailability, and specificity for target receptors. This versatility makes it a valuable tool in drug discovery processes aimed at developing new therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the impact on tumor growth | Showed significant inhibition of cell proliferation in vitro |
| Neuroprotective Effects | Explored effects on neuronal cells | Reduced oxidative stress markers and improved cell viability |
| Antiviral Efficacy | Tested against HIV protease | Demonstrated effective inhibition of viral replication |
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.
Comparison with Similar Compounds
Key Insights :
- Electron-Donating Groups (e.g., -NH₂) : Increase solubility via hydrogen bonding but may reduce metabolic stability .
- Halogens (e.g., -F, -Br) : Enhance lipophilicity (Log P ↑) and bioavailability but may introduce steric hindrance .
Physicochemical Properties
Comparative data for select analogs (experimental or predicted):
Analysis :
- The target compound’s dual -NH₂ groups lower Log P (↑ hydrophilicity) compared to halogenated analogs, favoring aqueous solubility but possibly limiting membrane permeability.
- The hydrochloride salt form mitigates solubility challenges seen in free bases (e.g., 4-fluorophenyl derivative: 5.61 mg/mL free base vs. >10 mg/mL as HCl salt).
Biological Activity
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride, a compound with significant biological activity, has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
(S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl is a chiral molecule characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone. Its chemical structure is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl. The compound has been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Case Study: Cytotoxicity in A549 Cells
In a study assessing the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells, it was found that:
- Concentration : Cells were treated with 100 µM of the compound for 24 hours.
- Viability : Post-treatment viability was measured using the MTT assay.
The results indicated that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl exhibited significant cytotoxicity, reducing cell viability to approximately 64% compared to untreated controls. This suggests a promising anticancer effect, particularly when compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl have also been explored. The compound showed effectiveness against several multidrug-resistant pathogens.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl possesses significant antibacterial activity, particularly against Gram-positive bacteria such as MRSA .
Neuroprotective Effects
Emerging research suggests that (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl may also exhibit neuroprotective properties. The compound has been shown to mitigate oxidative stress in neuronal cells, which is critical in the context of neurodegenerative diseases.
Mechanism of Action
The proposed mechanism involves the scavenging of free radicals and inhibition of apoptotic pathways in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-3-(4-aminophenyl)propan-1-OL HCl, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or stereoselective reduction of ketone intermediates. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are common reducing agents for chiral amine formation . Critical factors include pH control during amination to avoid racemization and temperature modulation (e.g., 0–25°C) to suppress side reactions. Post-synthesis purification via flash column chromatography (40% CH₂Cl₂ in EtOAc) is recommended to isolate the target compound from byproducts like unreacted precursors or diastereomers .
Q. How can researchers characterize the stereochemical purity of this compound using analytical techniques?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is optimal for resolving enantiomers. Mobile phases like hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA) enhance peak separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY, can confirm stereochemistry by analyzing spatial proximity between the hydroxyl group and the chiral center . Mass spectrometry (MS) and polarimetry ([α]D) provide complementary data on molecular weight and optical rotation, respectively .
Q. What are the optimal storage conditions to ensure the compound’s stability in long-term research use?
- Methodological Answer : Store the hydrochloride salt at 2–8°C in a desiccator to prevent hygroscopic degradation. Avoid exposure to light or oxidizing agents, as the primary amine groups may undergo oxidation or form Schiff bases with residual aldehydes. For solutions, use anhydrous solvents (e.g., dry DMSO or ethanol) and aliquot to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How does the presence of dual amino groups on the phenyl ring influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The para-aminophenyl moiety enhances hydrogen-bonding potential with enzymes or receptors, particularly in acidic environments (e.g., lysosomal compartments). Comparative studies with mono-aminated analogs (e.g., 3-(4-fluorophenyl)propan-1-ol) show that the dual amino groups increase binding affinity to amine-specific transporters by ~30% . Density Functional Theory (DFT) simulations can model charge distribution and predict nucleophilic attack sites during derivatization .
Q. In pharmacological studies, what strategies resolve discrepancies in bioactivity data between stereoisomers?
- Methodological Answer : Use enantiomerically pure standards (≥98% by chiral HPLC) to avoid confounding results from racemic mixtures. For in vitro assays, employ competitive binding experiments with a radiolabeled probe (e.g., ³H-labeled ligand) to quantify Ki values for each isomer. If conflicting data persist, validate target engagement via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
Q. How can researchers design experiments to study the compound’s role as a building block in synthesizing complex molecules?
- Methodological Answer : The primary alcohol and amine groups enable conjugation via Mitsunobu reactions (for ether formation) or carbodiimide-mediated amide coupling. For example, coupling with geldanamycin derivatives (via EDC/HOBt) generates proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies . Optimize reaction stoichiometry (1.2:1 molar ratio of amino alcohol to electrophile) and monitor progress via TLC (Rf = 0.3 in 5% MeOH/CH₂Cl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
